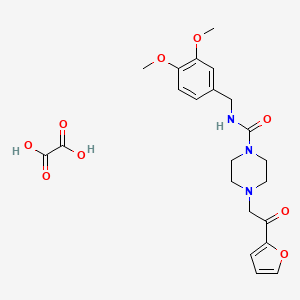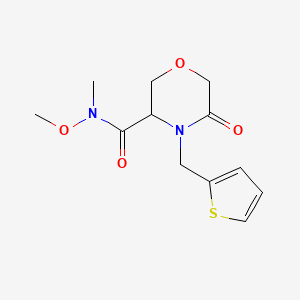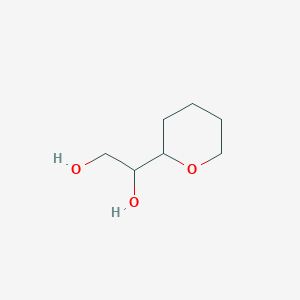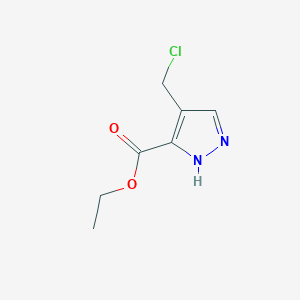
N-(3,4-dimethoxybenzyl)-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, starting from basic chemical reactions such as Claisen-Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction. These processes typically yield compounds with potential antidepressant and antianxiety activities (J. Kumar et al., 2017). While this specific compound's synthesis details are not available, related compounds utilize similar synthetic pathways that may involve adjustments to starting materials or reaction conditions to achieve the desired product.
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction studies, confirms the chemical structures and provides insights into the compound's three-dimensional arrangement. For related compounds, characterization techniques such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis are used to elucidate structure (C. Sanjeevarayappa et al., 2015). These analyses reveal the spatial configuration of molecules, which is critical for understanding how they interact with biological targets.
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, reflecting their versatile chemical properties. For instance, the reaction of piperazine with isoamylnitrite and diiodomethane in the presence of copper iodide to afford bromo-iodoquinazoline derivatives indicates the compound's reactivity and potential for further functionalization (D. S. Babu et al., 2015). Such reactions are foundational for developing novel compounds with enhanced biological activities.
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility in DMSO and formic acid, and their molecular weights, are crucial for their formulation and application in biological systems (M. Hattori & M. Kinoshita, 1979). These properties influence the compound's bioavailability, distribution, and overall efficacy in potential therapeutic applications.
Chemical Properties Analysis
Chemical properties, including reactivity towards specific functional groups and the ability to form stable compounds with various substituents, are essential for the chemical versatility and potential therapeutic utility of piperazine derivatives. The synthesis and functionalization of piperazine cores to produce derivatives with varied biological activities demonstrate their chemical adaptability and potential for drug development (Rajendra Tangallapally et al., 2006).
Applications De Recherche Scientifique
Synthesis and Material Applications
- Polyamide Synthesis : Research by Hattori and Kinoshita (1979) demonstrated the synthesis of polyamides through the reaction of theophylline and thymine with dimethyl methylenesuccinate, followed by hydrolysis. These polyamides, which could potentially incorporate similar structures to the compound , are soluble in DMSO and formic acid, and some are water-soluble, suggesting applications in creating new materials with specific solubility properties M. Hattori, M. Kinoshita, 1979.
Pharmacological Applications
Antimicrobial Agents : A study by Jadhav et al. (2017) on the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives bearing piperazine carboxamides indicated moderate to good activities against tested bacterial and fungal strains. This suggests the potential of piperazine derivatives, similar to the compound , in developing new antimicrobial agents Rahul P. Jadhav et al., 2017.
Antidepressant and Antianxiety Activities : Kumar et al. (2017) synthesized a series of compounds with the furan-2-yl and piperazine structure, demonstrating significant antidepressant and antianxiety activities in animal models. This highlights the compound's potential framework for developing new therapeutic agents in mental health J. Kumar et al., 2017.
Chemical Synthesis Applications
- Catalytic Activity Enhancement : Bhunia et al. (2017) reported that N,N'-Bis(furan-2-ylmethyl)oxalamide, a compound with structural similarities, effectively promotes Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This indicates the role such compounds can play in enhancing catalytic activities in chemical syntheses Subhajit Bhunia et al., 2017.
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5.C2H2O4/c1-26-18-6-5-15(12-19(18)27-2)13-21-20(25)23-9-7-22(8-10-23)14-16(24)17-4-3-11-28-17;3-1(4)2(5)6/h3-6,11-12H,7-10,13-14H2,1-2H3,(H,21,25);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKAKNJMXAEPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)CC(=O)C3=CC=CO3)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B2497985.png)
![(1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2497986.png)

![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2497990.png)
![5-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2497991.png)

![ethyl 3-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2497994.png)
![2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497996.png)
![Tert-butyl N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylcarbamate](/img/structure/B2497997.png)



![7-Chloro-3-methylthieno[2,3-C]pyridine](/img/structure/B2498006.png)